molecular formula C15H23NO3S B6936114 2-methyl-3-(methylsulfonylmethyl)-N-[2-(oxolan-2-yl)ethyl]aniline

2-methyl-3-(methylsulfonylmethyl)-N-[2-(oxolan-2-yl)ethyl]aniline

Cat. No.: B6936114
M. Wt: 297.4 g/mol
InChI Key: FXIOLGBWXMIORY-UHFFFAOYSA-N
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Description

2-methyl-3-(methylsulfonylmethyl)-N-[2-(oxolan-2-yl)ethyl]aniline is an organic compound with a complex structure that includes a methylsulfonyl group, an aniline derivative, and an oxolane ring

Properties

IUPAC Name

2-methyl-3-(methylsulfonylmethyl)-N-[2-(oxolan-2-yl)ethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3S/c1-12-13(11-20(2,17)18)5-3-7-15(12)16-9-8-14-6-4-10-19-14/h3,5,7,14,16H,4,6,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXIOLGBWXMIORY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NCCC2CCCO2)CS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(methylsulfonylmethyl)-N-[2-(oxolan-2-yl)ethyl]aniline typically involves multiple steps:

    Formation of the Methylsulfonylmethyl Group: This can be achieved by reacting a suitable precursor with methylsulfonyl chloride in the presence of a base such as triethylamine.

    Introduction of the Aniline Derivative: The aniline derivative can be synthesized through a nucleophilic substitution reaction where an appropriate halogenated precursor reacts with aniline.

    Attachment of the Oxolane Ring: The oxolane ring can be introduced via a ring-opening reaction of an epoxide with an appropriate nucleophile.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfonyl group can undergo oxidation to form sulfone derivatives.

    Reduction: The nitro group (if present) on the aniline ring can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Introduction of nitro or halogen groups on the aromatic ring.

Scientific Research Applications

Chemistry

In organic synthesis, 2-methyl-3-(methylsulfonylmethyl)-N-[2-(oxolan-2-yl)ethyl]aniline can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a versatile intermediate.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug development. Its potential pharmacological properties could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

Industry

In the materials science field, this compound could be used in the development of new polymers or as a precursor for the synthesis of specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 2-methyl-3-(methylsulfonylmethyl)-N-[2-(oxolan-2-yl)ethyl]aniline exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The presence of the methylsulfonyl group could enhance its binding affinity to certain molecular targets, while the oxolane ring might influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-3-(methylsulfonylmethyl)aniline: Lacks the oxolane ring, making it less complex.

    N-[2-(oxolan-2-yl)ethyl]aniline: Lacks the methylsulfonylmethyl group, potentially altering its reactivity and applications.

    3-(methylsulfonylmethyl)-N-[2-(oxolan-2-yl)ethyl]aniline: Similar structure but with different substitution patterns on the aromatic ring.

Uniqueness

The combination of the methylsulfonylmethyl group, the aniline derivative, and the oxolane ring in 2-methyl-3-(methylsulfonylmethyl)-N-[2-(oxolan-2-yl)ethyl]aniline makes it unique

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